(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide
CAS No.: 2035003-73-5
VCID: VC6811022
Molecular Formula: C16H17NO2S
Molecular Weight: 287.38
* For research use only. Not for human or veterinary use.
![(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide - 2035003-73-5](/images/structure/VC6811022.png)
Description |
Synthesis ApproachesWhile specific synthesis details for (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide are not available, general methods for similar compounds involve:
Potential Biological ActivitiesCompounds with similar structures often exhibit biological activities due to their ability to interact with enzymes or receptors. For instance, thiophene derivatives have been studied for their antimicrobial and anti-inflammatory properties . Phenyl groups can enhance lipophilicity, potentially increasing membrane permeability.
Spectroscopic CharacterizationCharacterization of organic compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods help confirm the structure by identifying specific signals for each functional group.
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 2035003-73-5 | ||||||||||||
Product Name | (2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide | ||||||||||||
Molecular Formula | C16H17NO2S | ||||||||||||
Molecular Weight | 287.38 | ||||||||||||
IUPAC Name | (E)-N-(3-hydroxy-3-thiophen-3-ylpropyl)-3-phenylprop-2-enamide | ||||||||||||
Standard InChI | InChI=1S/C16H17NO2S/c18-15(14-9-11-20-12-14)8-10-17-16(19)7-6-13-4-2-1-3-5-13/h1-7,9,11-12,15,18H,8,10H2,(H,17,19)/b7-6+ | ||||||||||||
Standard InChIKey | WNMVUMWWNGWTJW-VOTSOKGWSA-N | ||||||||||||
SMILES | C1=CC=C(C=C1)C=CC(=O)NCCC(C2=CSC=C2)O | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 86264077 | ||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume